molecular formula C21H17NOS B13574342 2-(4-Ethoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole

2-(4-Ethoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole

Cat. No.: B13574342
M. Wt: 331.4 g/mol
InChI Key: JRAWQXYLJRIVTB-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an ethoxyphenyl group and a naphthyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-1-(4-ethoxyphenyl)ethanone with 2-aminonaphthalene in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

2-(4-Ethoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of certain proteins, thereby influencing biochemical pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4-(naphthalen-2-yl)-1,3-thiazole
  • 2-(4-Methoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole
  • 2-(4-Chlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazole

Uniqueness

2-(4-Ethoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and may also affect its interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C21H17NOS

Molecular Weight

331.4 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-4-naphthalen-2-yl-1,3-thiazole

InChI

InChI=1S/C21H17NOS/c1-2-23-19-11-9-16(10-12-19)21-22-20(14-24-21)18-8-7-15-5-3-4-6-17(15)13-18/h3-14H,2H2,1H3

InChI Key

JRAWQXYLJRIVTB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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